4-碘-7-氮杂吲哚

概述

描述

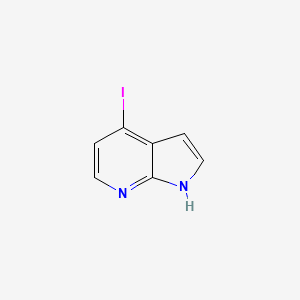

4-Iodo-7-azaindole is a heterocyclic compound with the molecular formula C7H5IN2 It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 4-position

科学研究应用

Antiviral Activity

4-Iodo-7-azaindole derivatives have shown promising results in antiviral applications, particularly against HIV and influenza viruses.

- HIV Research : A study evaluated a library of compounds based on the 7-azaindole core, revealing that several exhibited significant anti-HIV activity, with some acting as non-nucleoside reverse transcriptase inhibitors. The lead compound demonstrated submicromolar potency (IC50 = 0.73 μM) against the reverse transcriptase enzyme, maintaining activity against resistant mutants . This suggests that 4-Iodo-7-azaindole derivatives could be developed as next-generation anti-HIV agents.

- Influenza Virus : Compounds derived from 7-azaindole, including those with iodo substitutions, have been identified as effective inhibitors of influenza polymerase. They show activity against multiple strains, indicating their potential as broad-spectrum antiviral agents .

Kinase Inhibition

The azaindole framework has been extensively studied for its ability to inhibit various protein kinases, which are crucial targets in cancer therapy.

- Kinase Targeting : The structure of 4-Iodo-7-azaindole allows for effective binding to the hinge region of kinases, facilitating the formation of hydrogen bonds that enhance inhibitory action. For instance, compounds derived from this scaffold have been shown to inhibit PI3K and PIM kinases, which are involved in cancer cell proliferation and survival .

- Clinical Candidates : Several derivatives have advanced to clinical trials due to their potent anti-cancer activities. For example, AZD6738, a 7-azaindole derivative, inhibits ataxia telangiectasia mutated (ATM) deficient tumors through ATR kinase inhibition .

Anti-Cancer Properties

4-Iodo-7-azaindole and its derivatives are being investigated for their anti-cancer properties across various cancer types.

- Glioblastoma : Research indicates that certain 7-azaindole derivatives can inhibit glioblastoma cell viability with nanomolar potency by targeting specific kinases involved in tumor progression .

- Triple-Negative Breast Cancer : Compounds derived from this class have shown anti-tumor activity in preclinical models of triple-negative breast cancer by inhibiting cyclin-dependent kinases (CDK2 and CDK9) .

Other Therapeutic Applications

Beyond antiviral and anti-cancer properties, 4-Iodo-7-azaindole has potential applications in treating other conditions:

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting pathways associated with neuroinflammation and neurodegeneration .

- Inflammatory Diseases : Certain compounds have shown promise as PDE4 inhibitors, which are relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Data Summary Table

作用机制

Target of Action

The primary target of 4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

4-Iodo-7-azaindole interacts with its target by docking into the purine binding site of the kinase . The 7-azaindole core of the compound, which is an adenine mimetic heterocyclic, is expected to interact with the hinge region of the kinase . This moiety can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .

Pharmacokinetics

These include Lipinski’s rule of five, solubility, pK A, lipophilicity, and target binding .

Result of Action

The result of 4-Iodo-7-azaindole’s action is primarily antiproliferative . It has been shown to have significant antiproliferative activity on the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

生化分析

Biochemical Properties

4-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to interact with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . The compound binds to the FGFRs, preventing their activation and subsequent signal transduction, which is essential for cell proliferation and migration.

Cellular Effects

The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4-Iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the hinge region of FGFRs, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking downstream signaling pathways. The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and its anti-proliferative effects on cancer cells, although some degradation products may form over time.

Dosage Effects in Animal Models

The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

4-Iodo-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.

Transport and Distribution

Within cells and tissues, 4-Iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is crucial for its therapeutic effects, as it ensures adequate concentrations at target sites.

Subcellular Localization

The subcellular localization of 4-Iodo-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs and other biomolecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-azaindole typically involves the iodination of pyrrolopyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of 4-Iodo-7-azaindole may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial for maintaining product quality and yield.

化学反应分析

Types of Reactions: 4-Iodo-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile, products like azido-pyrrolopyridine or cyano-pyrrolopyridine.

Coupling Products: Biaryl compounds or alkynyl derivatives.

相似化合物的比较

4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a trifluoromethyl group, used in fluorinated building blocks.

1H-pyrrolo[3,2-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.

Uniqueness: 4-Iodo-7-azaindole is unique due to its specific iodine substitution, which imparts distinct reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential as a kinase inhibitor highlights its significance in medicinal chemistry.

生物活性

4-Iodo-7-azaindole is a compound of interest in medicinal chemistry due to its structural similarity to indoles and its potential biological activities. The azaindole framework has been associated with various pharmacological properties, particularly as a scaffold for kinase inhibitors and antiviral agents. This article explores the biological activity of 4-iodo-7-azaindole, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The 7-azaindole derivatives, including 4-iodo-7-azaindole, are characterized by the presence of nitrogen atoms in the aromatic ring, which enhances their solubility and bioactivity compared to traditional indoles. The iodine substitution at the 4-position may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research has shown that compounds containing the 7-azaindole moiety exhibit a range of biological activities, including:

- Kinase Inhibition : Many azaindoles act as inhibitors of various kinases, which are crucial targets in cancer therapy. The unique hydrogen bonding capabilities of the nitrogen atoms in the azaindole structure facilitate binding to kinase active sites .

- Antiviral Properties : A library of 7-azaindole derivatives was evaluated for anti-HIV activity, revealing several compounds with submicromolar potency against reverse transcriptase (RT), suggesting potential for development as antiviral agents .

- Anti-inflammatory Effects : Some studies indicate that derivatives of 7-azaindoles may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and asthma .

Case Studies and Research Findings

-

Anti-HIV Activity : A study evaluated a library of 585 compounds based on the 7-azaindole core. Among these, several exhibited potent inhibition of HIV-1 RT with IC50 values below 1 μM. Notably, compound 8 showed an IC50 of 0.73 μM against RT and maintained activity against resistant mutants .

Compound IC50 (μM) Activity Compound 8 0.73 RT Inhibitor Compound 9 0.58 RT Inhibitor Compound 10 >10 Modest Inhibitor - Kinase Inhibition : Research highlighted that derivatives like AZD6738 (a clinical candidate) inhibit ataxia telangiectasia mutated (ATM) kinase, demonstrating efficacy in ATM-deficient cancer models. This suggests that modifications to the azaindole structure can enhance selectivity and potency against specific kinases .

-

Anti-cancer Activity : Compounds derived from the azaindole structure have shown promise in inhibiting tumor cell proliferation through various mechanisms, including HDAC inhibition and targeting cyclin-dependent kinases (CDKs) . For instance:

Compound Target Kinase Mechanism GNF2133 DYRK1B/DYRK2 Anti-tumor activity ST7710AA1 PARP-1 Anti-proliferative

Synthesis and Functionalization

The synthesis of 4-iodo-7-azaindole involves several methodologies that allow for functionalization at various positions on the azaindole ring. Recent advancements have focused on palladium-catalyzed reactions to introduce diverse substituents while preserving the iodine atom for further modifications .

属性

IUPAC Name |

4-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGYPNRADCIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619271 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-34-5 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。